(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17835905
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2O2 |
---|---|
Molecular Weight | 180.20 g/mol |
IUPAC Name | (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 |
Standard InChI Key | KVBPECACIRLDIM-ZETCQYMHSA-N |
Isomeric SMILES | CC1=CN=C(C=C1)[C@H](CC(=O)O)N |
Canonical SMILES | CC1=CN=C(C=C1)C(CC(=O)O)N |
Introduction
(3S)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound features a propanoic acid backbone with an amino group at the third carbon and a methyl-substituted pyridine ring, which enhances its potential biological activity and reactivity .
Synthesis Methods
The synthesis of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid can be achieved through various organic reactions. Industrial production often employs continuous flow chemistry or batch processing techniques to ensure high purity and yield. Common synthetic routes involve starting materials such as pyridine derivatives and amino acids, with advanced techniques like chromatography for purification and NMR spectroscopy for structural confirmation.
Biological Activities and Potential Applications
Research indicates that (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid exhibits significant biological activities, particularly in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter receptors, especially those involved in synaptic transmission and plasticity. Compounds with similar structures have been studied for their roles as neurotransmitter precursors or inhibitors, indicating that this compound may influence pathways related to neuroprotection and neurodegenerative diseases.
Potential Applications Table
Field | Potential Use |
---|---|
Neuropharmacology | Interaction with neurotransmitter receptors |
Neuroprotection | Influence on pathways related to neurodegenerative diseases |
Medicinal Research | Exploration of pharmacological properties |
Comparison with Similar Compounds
Several compounds share structural similarities with (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid, including:
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(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid: Features a different pyridine substitution pattern.
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(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acid: The enantiomer of the (3S)-isomer.
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(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid: Contains bromine substitution, altering reactivity.
Similar Compounds Table
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(3S)-3-Amino-3-(2-methylpyridin-4-yl)propanoic acid | Different pyridine substitution pattern | |
(3R)-3-Amino-3-(5-methylpyridin-2-yl)propanoic acid | Enantiomer of the (3S)-isomer | |
(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid | Contains bromine substitution, altering reactivity |
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